3-アミノキノリン-6-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

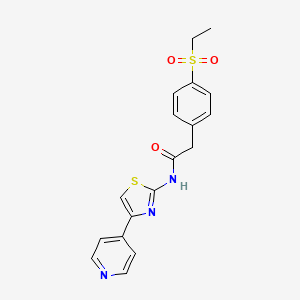

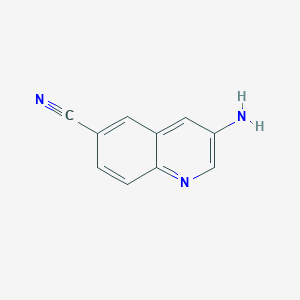

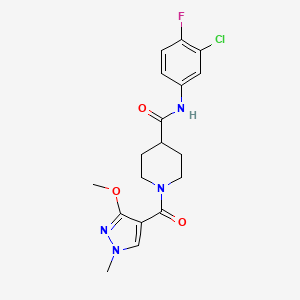

3-Aminoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and organic chemistry. Quinoline derivatives are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

科学的研究の応用

3-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the development of bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .

Mode of Action

3-Aminoquinoline-6-carbonitrile interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by 3-Aminoquinoline-6-carbonitrile results in changes to the function of its physiological substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of protein kinase CK2 by 3-Aminoquinoline-6-carbonitrile affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .

Pharmacokinetics

The pharmacokinetic properties of 3-Aminoquinoline-6-carbonitrile include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of 3-Aminoquinoline-6-carbonitrile, influencing its distribution within the body .

Result of Action

The molecular and cellular effects of 3-Aminoquinoline-6-carbonitrile’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .

生化学分析

Biochemical Properties

Quinoline derivatives, to which 3-Aminoquinoline-6-carbonitrile belongs, are known for their chemical reactivity and thermal stability . They are often used in optoelectronics and have been the subject of photochemical and photophysical research .

Cellular Effects

Quinoline derivatives have been reported to exhibit a broad range of chemical and biological behavior . They have been found to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Molecular Mechanism

It is known that the lowest excited state of 6-aminoquinoline, a related compound, is possibly the π to π* charge-transfer (CT) state . This suggests that 3-Aminoquinoline-6-carbonitrile may also have similar properties.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Metabolic Pathways

Quinoline derivatives are known to be involved in various biological activities, suggesting they may interact with several metabolic pathways .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .

準備方法

The synthesis of 3-Aminoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method utilizes benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often employ green chemistry principles, such as using aqueous ethanol as a solvent and proline as a ligand and proton source .

化学反応の分析

3-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield aminoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and substituted quinolines .

類似化合物との比較

3-Aminoquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:

6-Aminoquinoline: Similar in structure but lacks the carbonitrile group, making it less reactive in certain chemical reactions.

2-Aminoquinoline: Another isomer with different reactivity and applications.

The uniqueness of 3-Aminoquinoline-6-carbonitrile lies in its combination of the amino and carbonitrile groups, which confer distinct chemical reactivity and biological properties .

特性

IUPAC Name |

3-aminoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJBBZGBNDHMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2590005.png)

![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2590006.png)